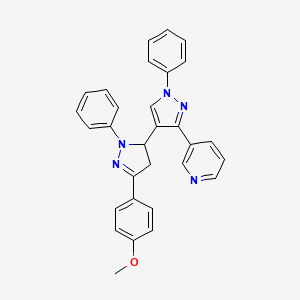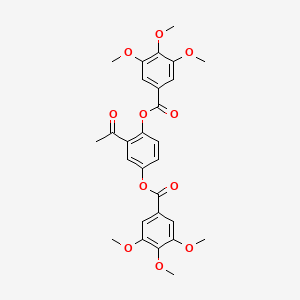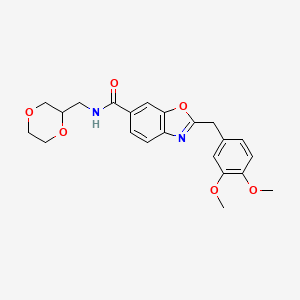![molecular formula C21H25ClO3 B5069312 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5069312.png)
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene is a chemical compound that belongs to the class of aryloxyphenoxypropionate herbicides. It is commonly known as Clodinafop-propargyl and is widely used as a herbicide in agriculture. This compound has a unique chemical structure that gives it specific biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene involves the inhibition of acetyl-CoA carboxylase (ACC), which is an enzyme involved in fatty acid synthesis. The compound binds to the ACC enzyme and prevents it from functioning, leading to the accumulation of malonyl-CoA, which is toxic to the plant. This results in the death of the plant cells and ultimately the death of the entire plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene are primarily related to its herbicidal properties. The compound targets the fatty acid synthesis pathway of the plants, leading to the death of the plant cells. The compound has no significant effect on the animals or humans, making it safe to use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene in lab experiments are its specificity and potency. The compound has a specific target in the plants, making it an effective herbicide. The compound is also potent, requiring only a small amount to achieve the desired effect. The limitations of using 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene in lab experiments are its potential toxicity and environmental impact. The compound can be toxic to non-target organisms, and its use can have a negative impact on the environment.
Orientations Futures
There are several future directions for the research on 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene. One potential direction is the development of new herbicides based on the structure of this compound. Another direction is the study of the compound's potential in the treatment of cancer and other diseases. Additionally, the environmental impact of the compound can be studied, and new methods can be developed to minimize its impact on the environment.
Méthodes De Synthèse
The synthesis method of 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene involves the reaction of 2-methoxyphenol, allyl bromide, and 2-chloro-5-methylphenol with 4-bromo-1-butanol in the presence of a strong base like potassium carbonate. The reaction takes place at high temperature and pressure, and the product is purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene has been extensively studied for its herbicidal properties. It has shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. The compound is commonly used in crops like wheat, barley, and oats. Apart from its use as a herbicide, 4-allyl-1-[4-(2-chloro-5-methylphenoxy)butoxy]-2-methoxybenzene has also been studied for its potential in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
1-chloro-2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-4-7-17-9-11-19(21(15-17)23-3)24-12-5-6-13-25-20-14-16(2)8-10-18(20)22/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWHKZCTUHUPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-bromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5069241.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B5069242.png)
![ethyl 2-cyano-3-[1-(2-cyanoethyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B5069256.png)
![4-(2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5069268.png)
![11-(2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5069269.png)

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5069285.png)

![6-(4-benzyl-1-piperidinyl)-N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5069296.png)
![3-chloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5069302.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B5069304.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5069322.png)
![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)